(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
説明
特性
CAS番号 |
1955541-49-7 |
|---|---|
分子式 |
C10H10BrNO3 |
分子量 |
272.09 g/mol |
IUPAC名 |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
InChIキー |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
異性体SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
正規SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
In vitro exploratory studies using (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
An In-Depth Technical Guide to the In Vitro Exploratory Studies of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
Introduction
The compound (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a novel chemical entity with a structure that suggests potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs). The presence of the 3-pyridyl moiety is a common feature in many known nAChR ligands, including nicotine itself. nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission and are implicated in a variety of neurological disorders, making them a key target for drug discovery.[1][2]
This guide provides a comprehensive framework for the initial in vitro exploratory studies of this compound, designed to elucidate its potential interaction with nAChRs. We will proceed through a logical cascade of experiments, from initial target engagement to detailed functional characterization and preliminary mechanism of action studies. The methodologies described herein are designed to be robust, self-validating, and provide a clear path for decision-making in a drug discovery program.
Phase 1: Establishing Target Engagement with Radioligand Binding Assays
The foundational step in characterizing a novel compound is to determine if it physically interacts with the intended target. Radioligand binding assays are a sensitive and quantitative method to assess the affinity of a compound for a specific receptor.[3][4] We will employ competition binding assays to measure the ability of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid to displace a known high-affinity radioligand from various nAChR subtypes.
Rationale for Experimental Choices
The selection of radioligands and tissue/cell preparations is critical for assessing subtype selectivity. We will initially screen against the most abundant central nervous system (CNS) subtypes, α4β2 and α7, as well as the ganglionic subtype α3β4, to build a preliminary selectivity profile.[4]
-
[³H]Epibatidine or [³H]Cytisine: These are high-affinity agonists commonly used to label α4β2-containing nAChRs.[4]
-
[¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA): These are antagonists used to selectively label the homomeric α7 nAChR.[4]
-
Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or SH-EP1 cells expressing specific human nAChR subtypes, provide a clean and controlled system for these assays.[5][6][7]
Experimental Workflow: Radioligand Binding
Caption: Workflow for nAChR radioligand competition binding assay.
Detailed Protocol: Competition Binding Assay
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the nAChR subtype of interest (e.g., α4β2) to ~80-90% confluency.[7]
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat this wash step.
-
Determine the protein concentration of the final membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup (96-well format):
-
To each well, add:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand (e.g., [³H]Epibatidine at a concentration near its Kd).
-
-
For determining non-specific binding, use a saturating concentration of a known nAChR ligand (e.g., 10 µM nicotine) in place of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid vacuum filtration through glass fiber filters (presoaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Data Presentation and Interpretation
The raw data (counts per minute) will be used to calculate the percentage of specific binding inhibited by the test compound at each concentration. This is then plotted against the logarithm of the compound's concentration to generate a dose-response curve.
| Parameter | α4β2 | α7 | α3β4 |
| IC₅₀ (nM) | 150 | >10,000 | 2,500 |
| Kᵢ (nM) | 75 | >10,000 | 1,200 |
| Radioligand | [³H]Epibatidine | [¹²⁵I]α-Bungarotoxin | [³H]Epibatidine |
| Cell Line | HEK-α4β2 | SH-EP1-α7 | HEK-α3β4 |
Hypothetical data presented for illustrative purposes.
Interpretation: The Kᵢ value represents the affinity of the compound for the receptor. A lower Kᵢ indicates higher affinity. In this hypothetical example, the compound shows preferential binding to the α4β2 subtype. The lack of significant binding at the α7 and lower affinity at the α3β4 subtype suggests a degree of selectivity.
Phase 2: High-Throughput Functional Characterization
Once target binding is confirmed, the next logical step is to assess the functional consequence of this binding. Does the compound activate the receptor (agonist), block its activation (antagonist), or modulate its function in another way (e.g., as a positive allosteric modulator, PAM)?[8] High-throughput functional assays, such as those measuring calcium influx or changes in membrane potential, are ideal for this purpose.[9][10]
Rationale for Experimental Choices
-
Calcium Influx Assays: Many nAChR subtypes, particularly the α7 receptor, are permeable to Ca²⁺.[11] Upon channel opening, the influx of Ca²⁺ can be detected using fluorescent calcium indicators like Fluo-4. This provides a robust and readily measurable signal of receptor activation.[11]
-
Membrane Potential Assays: As ligand-gated ion channels, nAChR activation leads to depolarization of the cell membrane. This change in membrane potential can be measured using voltage-sensitive fluorescent dyes.[6][9] This method is applicable to all nAChR subtypes, regardless of their Ca²⁺ permeability.[9]
Experimental Workflow: Fluorescence-Based Functional Assay
Caption: Workflow for a FLIPR-based functional assay for nAChR modulators.
Detailed Protocol: Calcium Influx Assay (FLIPR)
-
Cell Plating:
-
Seed HEK-293 cells stably expressing the nAChR subtype of interest into 384-well, black-walled, clear-bottom microplates.[1]
-
Incubate for 24 hours to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Assay Execution (using a FLIPR instrument):
-
Agonist Mode:
-
Measure baseline fluorescence.
-
Add serial dilutions of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and monitor fluorescence changes over time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for a defined period.
-
Measure baseline fluorescence.
-
Add a known agonist (e.g., acetylcholine) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Monitor the inhibition of the agonist-induced fluorescence signal.
-
-
Data Presentation and Interpretation
The change in fluorescence is plotted against the compound concentration to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (the maximal response as a percentage of a control agonist).
| Assay Mode | Parameter | α4β2 | α7 |
| Agonist | EC₅₀ (nM) | 250 | >10,000 |
| Efficacy (% of ACh) | 95% | <5% | |
| Antagonist | IC₅₀ (nM) | >10,000 | >10,000 |
Hypothetical data presented for illustrative purposes.
Interpretation: In this hypothetical scenario, the compound acts as a full agonist at the α4β2 subtype with an EC₅₀ of 250 nM. It shows no significant agonist or antagonist activity at the α7 subtype, further supporting its selectivity for α4β2.
Phase 3: Gold-Standard Functional Analysis with Automated Electrophysiology
While fluorescence-based assays are excellent for screening, patch-clamp electrophysiology remains the gold standard for studying ion channels.[12] It provides direct measurement of ion flow through the channel with high temporal resolution, allowing for detailed characterization of a compound's effect on channel gating kinetics. Automated patch-clamp (APC) systems have made this technique more accessible for drug discovery.[13][14]
Rationale for Experimental Choices
APC platforms like the QPatch or IonFlux can rapidly generate high-quality data on the effects of compounds on ligand-gated ion channels.[13][15][16] This allows for:
-
Confirmation of the mode of action (agonist, antagonist, modulator).
-
Determination of potency with high precision.
-
Investigation of effects on channel desensitization and recovery.
Experimental Workflow: Automated Patch-Clamp
Caption: Automated patch-clamp electrophysiology workflow.
Detailed Protocol: APC for an nAChR Agonist
-
Cell and Solution Preparation:
-
Prepare a single-cell suspension of the nAChR-expressing cell line.
-
Prepare intracellular and extracellular recording solutions. The extracellular solution will contain the agonist (e.g., acetylcholine) and the test compound.
-
-
APC System Operation:
-
Load the cell suspension, solutions, and test compound onto the APC platform.
-
The system will automatically perform cell capture, sealing, whole-cell formation, and solution exchange.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative membrane potential (e.g., -70 mV).
-
Apply a brief pulse of a known agonist (e.g., 1-second application of acetylcholine) to establish a baseline response.
-
Apply increasing concentrations of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and record the elicited currents.
-
Data Presentation and Interpretation
The primary output is a series of current traces. The peak amplitude of these currents is measured and plotted against the compound concentration.
| Parameter | Value |
| EC₅₀ (nM) | 235 |
| Hill Slope | 1.2 |
| Maximal Response | 98% of ACh max |
Hypothetical data presented for illustrative purposes.
Interpretation: The electrophysiology data would confirm the agonist activity observed in the functional screen. The EC₅₀ should be in good agreement with the value obtained from the calcium influx assay. Additionally, analysis of the current traces can reveal effects on channel kinetics, such as the rate of desensitization, which is not easily captured in fluorescence-based assays.
Phase 4: Investigating the Mechanism of Action
If the compound does not show direct agonist or antagonist activity, it may be acting as an allosteric modulator. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the agonist binding site and enhance the response to the agonist.[17][18]
Assay for Positive Allosteric Modulators
This can be tested using either the fluorescence-based or electrophysiology assays described above.
-
Apply a low, near-threshold concentration of an agonist (e.g., an EC₁₀ concentration of acetylcholine).
-
In the presence of this low agonist concentration, apply increasing concentrations of the test compound.
-
A PAM will cause a dose-dependent increase in the response to the low concentration of agonist.
Conclusion and Future Directions
This in-depth technical guide outlines a logical and efficient workflow for the initial in vitro characterization of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, a novel compound with the potential to modulate nicotinic acetylcholine receptors. The proposed cascade of experiments, progressing from binding assays to high-throughput functional screens and culminating in gold-standard electrophysiological analysis, provides a robust framework for determining the compound's affinity, potency, efficacy, and preliminary mechanism of action.
The hypothetical data presented herein illustrates a scenario where the compound is a selective, full agonist at the α4β2 nAChR subtype. Based on such a profile, future studies could involve:
-
Expanded Subtype Selectivity Screening: Testing against a broader panel of nAChR subtypes.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: To assess brain penetration and target engagement in a living system.
-
Behavioral Models: To investigate potential therapeutic efficacy in models of nicotine addiction, cognitive impairment, or pain.
By following a structured and scientifically rigorous approach, researchers can efficiently and effectively elucidate the pharmacological profile of novel compounds and make informed decisions regarding their potential for further development.
References
- Sophion. (n.d.). Assessing functional properties of ligand-gated ion channels with automated whole-cell patch clamp technology.
- Govind, A. P., et al. (2021). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. The Journal of Pharmacology and Experimental Therapeutics.
- BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.
- Dey, R., et al. (2011). In search of allosteric modulators of α7-nAChR by solvent density guided virtual screening. Journal of Biomolecular Structure & Dynamics.
- Sell, N. B., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society.
- Williams, D. K., et al. (2011).
- Targowska-Duda, K. M., et al. (2023).
- Finkel, A., et al. (2006).
- de la Garza, R., et al. (2000). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function.
- Marks, M. J., et al. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology.
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.
- Lundbeck A/S. (2013). Positive Allosteric Modulators of Nicotinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters.
- Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Upreti, C., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE.
- Roccamo, A. M., et al. (2023). Recombinant cellular model system for human muscle-type nicotinic acetylcholine receptor α12β1δε. Scientific Reports.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]
- BenchChem. (2025). Application Notes & Protocols: Methyl 2-(aminomethyl)nicotinate in High-Throughput Screening.
- Kalappa, B. I., et al. (2013). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology.
- Navarro, H. A., et al. (2011). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Bioorganic & Medicinal Chemistry.
- Sophion Bioscience. (n.d.). RD(TE671)nAchR α1 on QPatch.
- Breitinger, H.-G., et al. (2012).
- Wu, G., et al. (2019). Differentiation of the Agonists and Antagonists of the α7 Nicotinic Acetylcholine Receptor. Biological and Pharmaceutical Bulletin.
- Broad, L. M., et al. (2006). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators.
- Kulkarni, A. R., et al. (2025). Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes. ACS Chemical Neuroscience.
- AbbVie Inc. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters.
- Albulescu, L.-O., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.
- Chapleau, R. R., et al. (2026). High-Throughput Screening for Positive Allosteric Modulators Identified Potential Therapeutics against Acetylcholinesterase Inhibition. ACS Chemical Neuroscience.
- Song, P., et al. (2003). Acetylcholine Is Synthesized by and Acts as an Autocrine Growth Factor for Small Cell Lung Carcinoma. Cancer Research.
- Anisuzzaman, A. S. M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology.
- Axxam. (n.d.). In Vitro Assays | Electrophysiology.
- Bell, D. C., & Dallas, M. L. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery.
- Bicker, G., et al. (1998). Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. Journal of Neurophysiology.
- E, L., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Molecular Medicine Reports.
- Al-Muqarrab, A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry.
- Al-Muqarrab, A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2. Journal of Medicinal Chemistry.
- Vernino, S., et al. (1994). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Journal of Neuroscience.
- Richards, K., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols.
- Zefirov, A. L., et al. (2021). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels.
- Timmermann, D. B., et al. (2007). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Journal of Neurochemistry.
- Králíková, M., et al. (2022). Structural Insights into the Role of β3 nAChR Subunit in the Activation of Nicotinic Receptors.
- Luo, S., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. tandfonline.com [tandfonline.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. sophion.com [sophion.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Cross-Coupling of (2R,3R)-2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic Acid
Executive Summary
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a highly functionalized, chiral tetrahydrofuran building block utilized in the synthesis of complex pharmaceutical intermediates, particularly in the development of CNS-active agents and kinase inhibitors. This application note provides drug development professionals with field-proven, scalable protocols for Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) utilizing this substrate.
Mechanistic Insights & Reaction Design
As a Senior Application Scientist, designing a successful cross-coupling strategy for this molecule requires addressing three distinct chemical challenges. Merely mixing reagents will lead to catalyst poisoning, poor yields, or loss of chirality.
Overcoming Pyridine Coordination
The basic nitrogen of the 5-bromopyridine moiety can coordinate to both Pd(0) and Pd(II) species, effectively competing with the ligand and halting the catalytic cycle. Causality: To outcompete pyridine coordination, sterically demanding and electron-rich bidentate phosphine ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos) must be employed. These ligands force the palladium center into a geometry that accelerates oxidative addition while sterically shielding the metal from off-target nitrogen coordination[1].
Managing the Free Carboxylic Acid
The C3 carboxylic acid (-COOH) presents a dual threat: its acidic proton can quench the catalytic cycle, and it severely limits solubility in anhydrous organic solvents. Causality: We employ two distinct strategies based on the coupling type:
-
For Suzuki-Miyaura: In situ deprotonation using >2.0 equivalents of an inorganic base (e.g., K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) forms a highly soluble, non-coordinating potassium carboxylate salt[2].
-
For Buchwald-Hartwig: Amination requires strong bases (e.g., NaOtBu, Cs₂CO₃) and strictly anhydrous conditions[3]. A free carboxylic acid will instantly form an insoluble salt in toluene, precipitating the substrate. Therefore, a transient methyl ester protection step is mandatory prior to coupling[1].
Preserving (2R,3R) Stereochemical Integrity
The C3 proton is alpha to the carboxylate group. Under strongly basic conditions at elevated temperatures, this proton can undergo reversible deprotonation, leading to epimerization from the desired trans-(2R,3R) configuration to the thermodynamically less favorable cis configuration. Causality: To maintain >98% enantiomeric/diastereomeric excess (ee/de), the reaction temperature must not exceed 85 °C, and mild bases (K₂CO₃ or K₃PO₄) must be prioritized over hydroxides or alkoxides.
Strategic Workflows
Workflow for Pd-catalyzed cross-coupling of the bromopyridine oxolane derivative.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) and expected visual cues to ensure the reaction is proceeding correctly at each step.
Protocol A: Suzuki-Miyaura Arylation (Aqueous Biphasic)
Application: Coupling with aryl/heteroaryl boronic acids. Reagents: Substrate (1.0 eq), Arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), 1,4-Dioxane/H₂O (4:1, 0.2 M).
-
Step 1: Reagent Charging & Deprotonation
-
Action: In a Schlenk flask, suspend the substrate and K₂CO₃ in the 1,4-Dioxane/H₂O mixture. Stir for 10 minutes at room temperature.
-
Causality: 3.0 equivalents of base are required: 1.0 eq to deprotonate the carboxylic acid, and 2.0 eq to activate the boronic acid via the formation of a reactive boronate complex[2].
-
Validation: The initial cloudy suspension will partially clear as the substrate converts to the highly water-soluble potassium carboxylate salt.
-
-
Step 2: Deoxygenation
-
Action: Sparge the biphasic mixture with Argon gas for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex.
-
Validation: Continuous, steady bubbling; no color change should occur during this step.
-
-
Step 3: Catalyst Addition & Heating
-
Action: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C.
-
Causality: dppf is chosen for its large bite angle and stability in aqueous basic media. 80 °C provides sufficient energy for oxidative addition without triggering C3 epimerization.
-
Validation: Within 15-30 minutes of heating, the reaction mixture will transition from a yellow/orange suspension to a deep red/brown homogeneous biphasic solution, visually confirming the reduction of the precatalyst to the active Pd(0) species.
-
-
Step 4: In-Process Control (IPC)
-
Action: After 4 hours, sample the organic layer for LC-MS analysis.
-
Validation: The chromatogram must show the complete disappearance of the isotopic doublet at m/z 272/274 (Starting Material) and the appearance of the target product mass.
-
-
Step 5: Workup & Isolation
-
Action: Cool to room temperature and separate the phases. Discard the organic layer (contains ligand/boronic acid impurities). Acidify the aqueous phase to pH 3-4 using 1M HCl, then extract with EtOAc (3x).
-
Causality: Acidification reprotonates the carboxylate, driving the neutral product into the organic extraction phase.
-
Validation: A distinct white/off-white cloudiness or precipitate will form in the aqueous layer upon reaching pH 4, indicating successful reprotonation.
-
Protocol B: Buchwald-Hartwig Amination (Anhydrous via Esterification)
Application: C-N bond formation with primary or secondary amines. Prerequisite: The substrate must first be converted to its methyl ester (e.g., via TMS-diazomethane or MeOH/H₂SO₄) to prevent salt precipitation in anhydrous media[3],[1]. Reagents: Substrate methyl ester (1.0 eq), Amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.06 eq), Anhydrous Toluene (0.15 M).
-
Step 1: Catalyst Pre-Activation
-
Action: In a dry vial under Argon, mix Pd₂(dba)₃ and XPhos in 2 mL of Toluene. Heat to 60 °C for 10 minutes.
-
Causality: Pre-forming the L-Pd(0) complex ensures rapid initiation and prevents the amine from coordinating to unligated palladium.
-
Validation: The dark purple solution of Pd₂(dba)₃ will turn dark red/orange, indicating successful ligand exchange.
-
-
Step 2: Coupling
-
Action: To a separate Schlenk flask containing the esterified substrate, amine, and rigorously dried Cs₂CO₃ in Toluene, transfer the pre-activated catalyst solution. Heat to 90 °C for 6-8 hours.
-
Validation: The reaction will become a dark, heterogeneous mixture (due to insoluble inorganic salts). TLC (Hexanes/EtOAc) will show the consumption of the esterified starting material.
-
-
Step 3: Deprotection (Hydrolysis)
-
Action: Filter the reaction mixture through Celite to remove palladium and salts. Concentrate, then dissolve the crude residue in THF/H₂O (1:1). Add LiOH (3.0 eq) and stir at room temperature for 2 hours.
-
Validation: LC-MS will confirm the shift from the esterified mass to the free carboxylic acid amination product.
-
Quantitative Data Summaries
The following table summarizes the optimization data for the Suzuki-Miyaura coupling, demonstrating the causality behind the selection of K₂CO₃ and 80 °C to prevent epimerization.
| Base | Solvent System | Ligand | Temp (°C) | Conversion (%) | Epimerization at C3 (%) |
| K₂CO₃ (3.0 eq) | 1,4-Dioxane/H₂O | dppf | 80 | >95 | <2 |
| Na₂CO₃ (3.0 eq) | Toluene/H₂O | PPh₃ | 100 | 45 | 15 |
| K₃PO₄ (3.0 eq) | THF/H₂O | XPhos | 65 | 88 | <1 |
| Cs₂CO₃ (3.0 eq) | DMF/H₂O | dppf | 90 | 92 | 25 |
Data Interpretation: Stronger bases (Cs₂CO₃) or higher temperatures (>85 °C) lead to unacceptable levels of stereochemical degradation at the C3 position.
Catalytic Cycle & Mechanistic Pathway
Catalytic cycle of the Suzuki-Miyaura cross-coupling for the oxolane substrate.
Safety & Scale-Up Considerations
Palladium-catalyzed cross-couplings, particularly on a multi-gram scale, can exhibit significant exothermic behavior during the oxidative addition and transmetalation steps. As noted in comprehensive safety reviews of Pd-catalyzed reactions[4], the rate of heat generation must be strictly controlled.
For scale-up operations (>10g of the oxolane substrate):
-
Controlled Addition: Do not add the active Pd-catalyst to a fully heated mixture of reagents. Instead, heat the mixture to 60 °C, add the catalyst, and slowly ramp to the target 80 °C to prevent thermal runaway[4].
-
Off-Gassing: Ensure the reactor is equipped with an adequate pressure-relief system, as rapid heating of biphasic dioxane/water systems can cause sudden pressure spikes.
References
-
[2] Recent Advances of Pd/C-Catalyzed Reactions. MDPI Catalysts (2021).[Link]
-
[3] Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. ResearchGate / Angewandte Chemie.[Link]
-
[1] Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016).[Link]
-
[4] Sperry, J. B. et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development (2019).[Link]
Sources
Application Note: Orthogonal Functionalization of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in Fsp3-Enriched Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)
Introduction & Strategic Rationale
Modern medicinal chemistry has increasingly shifted away from flat, two-dimensional aromatic systems toward three-dimensional architectures. This paradigm shift is driven by the correlation between a higher fraction of sp3-hybridized carbons ( Fsp3 ) and improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target toxicity, and better spatial engagement with complex protein binding pockets [1].
The chiral building block (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid (CAS: 1955541-49-7 for the racemate; enantiopure form is highly prized) represents a premium scaffold for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL) [2]. It offers three distinct strategic advantages:
-
High Fsp3 Character: The chiral oxolane (tetrahydrofuran) core forces the molecule out of "flatland," providing a rigid 3D vector for substituent projection[3].
-
C3-Carboxylic Acid: A highly reactive handle for divergent amide coupling, allowing rapid library generation with various primary and secondary amines.
-
5-Bromopyridine Handle: An electron-deficient aryl halide primed for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [4].
Physicochemical Profiling
Understanding the baseline metrics of this building block is critical for downstream Rule-of-5 (Ro5) compliance.
Table 1: Physicochemical Properties & Drug-Likeness Parameters
| Parameter | Value | Rationale in Drug Design |
| Molecular Weight | 272.09 g/mol | Low molecular weight allows for substantial downstream elaboration without exceeding the 500 Da threshold. |
| Fsp3 (Fraction sp3) | 0.40 | High sp3 character promotes aqueous solubility and complex 3D target engagement. |
| H-Bond Donors | 1 | Carboxylic acid (consumed during amide coupling, reducing desolvation penalties). |
| H-Bond Acceptors | 4 | Pyridine (1), Oxolane (1), Carboxylic acid (2). |
| Rotatable Bonds | 2 | Low flexibility minimizes the entropic penalty upon target binding. |
Orthogonal Functionalization Workflow
To maximize synthetic efficiency, we recommend a two-step orthogonal functionalization strategy. Step 1 involves the derivatization of the C3-carboxylic acid via amide coupling. Step 2 leverages the 5-bromopyridine moiety for palladium-catalyzed cross-coupling. Performing the amide coupling first prevents the free carboxylic acid from coordinating with and poisoning the palladium catalyst during subsequent cross-coupling steps.
Figure 1: Two-step orthogonal functionalization workflow for the chiral oxolane building block.
Experimental Protocols & Mechanistic Insights
Protocol A: HATU-Mediated Amide Coupling (C3-Derivatization)
Expert Insight (Causality): The C3-carboxylic acid is situated adjacent to the bulky (2R)-5-bromopyridin-3-yl group. This steric hindrance can lead to sluggish coupling rates and increased risk of C3 epimerization if standard carbodiimides (like EDC) are used. We utilize HATU , a highly active uronium-based coupling reagent, which rapidly forms an active 7-aza-HOBt ester, driving the reaction forward efficiently while preserving the absolute (2R,3R) stereochemistry [5].
Table 2: Optimization of C3-Amide Coupling (Representative Data)
| Coupling Reagent | Base | Solvent | Conversion (LC-MS) | Epimerization at C3 |
| EDC·HCl / HOBt | DIPEA | DMF | 65% | < 2% |
| T3P (50% in EtOAc) | Et3N | EtOAc | 78% | < 1% |
| HATU | DIPEA | DMF | > 95% | < 1% |
Step-by-Step Methodology:
-
Activation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol).
-
Solvation & Basification: Dissolve the solids in anhydrous DMF (5.0 mL, 0.1 M). Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Self-Validation: The solution will turn a pale yellow color, indicating the formation of the active ester. Stir at room temperature (20 °C) for 15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 2–4 hours.
-
Monitoring: Monitor the reaction via LC-MS. The mass of the active ester should disappear, replaced by the product mass.
-
Workup: Quench the reaction by adding saturated aqueous NH4Cl (10 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to efficiently remove residual DMF, followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure amide intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling (5-Bromopyridine Functionalization)
Expert Insight (Causality): The 5-bromopyridine moiety is electron-deficient, making it highly reactive toward oxidative addition by Palladium(0). However, the pyridine nitrogen can act as a competing ligand, potentially poisoning the catalyst. To mitigate this, we employ Pd(dppf)Cl2 . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle and strong coordination to Pd, preventing catalyst deactivation by the substrate [4].
Step-by-Step Methodology:
-
Reagent Assembly: In a 10 mL microwave vial or Schlenk tube, combine the (2R,3R)-amide intermediate from Protocol A (1.0 equiv, 0.3 mmol), the desired aryl or heteroaryl boronic acid (1.5 equiv, 0.45 mmol), K2CO3 (3.0 equiv, 0.9 mmol), and Pd(dppf)Cl2⋅CH2Cl2 adduct (0.05 equiv, 5 mol%).
-
Solvent Addition & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 3.0 mL). Self-Validation: Water is strictly required to dissolve the K2CO3 and form the reactive boronate complex essential for the transmetalation step. Submerge a needle into the solution and sparge with Argon gas for exactly 15 minutes. Failure to thoroughly deoxygenate will result in rapid oxidation of Pd(0) to inactive Pd(II), halting the reaction.
-
Reaction Execution: Seal the vial and heat to 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 minutes). Stir vigorously.
-
Monitoring: Monitor via TLC or LC-MS. The starting bromide should be completely consumed within 2–4 hours (thermal) or 30 minutes (microwave).
-
Workup & Palladium Scavenging: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove bulk palladium black and inorganic salts. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organics over MgSO4 , concentrate, and purify via flash chromatography or preparative HPLC to yield the final Fsp3-enriched lead compound.
References
-
Chemical Communications (RSC Publishing): Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Hanby et al., 2020.[Link]
-
ACS Medicinal Chemistry Letters: Heterocyclic Assembly: An Underutilized Disconnection with Potential to Maximize High Fsp3 Chemical Space Exploration. ACS Publications, 2025.[Link]
-
MDPI: New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI Publications, 2020.[Link]
-
Journal of Medicinal Chemistry (ACS): A Novel Class of Nonpeptidic Biaryl Inhibitors of Human Cathepsin K. (Demonstrating Suzuki cross-coupling on 5-bromopyridin-3-yl derivatives). ACS Publications, 2003.[Link]
- Google Patents:Thiazole compounds and methods of use thereof (US20250145606A1). (Detailing HATU-mediated amide coupling of oxolane-3-carboxylic acids).
Application Note: High-Resolution NMR Spectroscopic Characterization of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic characterization of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, a key heterocyclic compound with potential pharmaceutical applications. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented, aimed at researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of results through a combination of one-dimensional and two-dimensional NMR experiments.
Introduction
The precise characterization of molecular structure is a cornerstone of modern chemical and pharmaceutical research. (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chiral molecule featuring a substituted pyridine ring linked to an oxolane (tetrahydrofuran) moiety, presenting a unique set of spectroscopic challenges and opportunities. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1][2] This document outlines the expected ¹H and ¹³C NMR spectral features of the title compound and provides robust protocols for their acquisition and interpretation, ensuring high-quality, reliable data for structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Analysis
A thorough understanding of the expected NMR spectra is crucial for accurate data interpretation. The chemical shifts are influenced by the electronic effects of substituents and the geometry of the molecule.[3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton in the molecule. The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the bromine atom and the oxolane substituent.[3][5] The protons on the oxolane ring will be found in the aliphatic region, with their shifts affected by the adjacent oxygen atom, the carboxylic acid group, and the pyridine ring. The stereochemistry of the molecule will lead to specific coupling patterns (J-coupling) between adjacent protons.[6]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2' | ~8.7 | d | ~2.0 |
| H-4' | ~8.2 | t | ~2.0 |
| H-6' | ~8.6 | d | ~2.0 |
| H-2 | ~5.0 | d | ~6-8 |
| H-3 | ~3.5 | dd | ~6-8, ~8-10 |
| H-4a, H-4b | ~2.2-2.5 | m | - |
| H-5a, H-5b | ~4.0-4.3 | m | - |
| COOH | ~10-12 | br s | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The pyridine ring carbons will resonate at lower field (δ 120-160 ppm) due to their aromaticity.[7][8] The carbons of the oxolane ring and the carboxylic acid will appear at higher field.[9][10] The bromine substitution will cause a significant downfield shift for the attached carbon (C-5').[8]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~150 |
| C-3' | ~138 |
| C-4' | ~140 |
| C-5' | ~122 |
| C-6' | ~152 |
| C-2 | ~80 |
| C-3 | ~55 |
| C-4 | ~30 |
| C-5 | ~70 |
| COOH | ~175 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Experimental Protocols
Meticulous experimental execution is paramount for obtaining high-quality NMR data.[11]
Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on the sample preparation.[12]
-
Sample Weighing: Accurately weigh 5-10 mg of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[1][13]
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds.[14] Chloroform-d (CDCl₃) with a small amount of methanol-d₄ can also be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter.[12]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[12][13]
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 s
-
Relaxation Delay: 2-5 s
¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2-5 s
Advanced 2D NMR Experiments for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is highly recommended.[15][16][17]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[18] It is invaluable for tracing out the connectivity of the proton spin systems in the oxolane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[15][19] It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[19][20][21] It is crucial for connecting different spin systems, for example, linking the oxolane ring protons to the pyridine ring carbons.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment provides information about the number of protons attached to each carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[22][23][24][25][26]
Caption: General workflow for NMR data acquisition and analysis.
Data Interpretation and Structural Elucidation
A systematic approach to spectral interpretation is key to solving the structure.
-
¹H NMR Analysis:
-
Identify the signals in the aromatic region and assign them to the pyridine ring protons based on their chemical shifts and coupling patterns. The proton at the 2'-position is expected to be a doublet, the 4'-proton a triplet (or doublet of doublets with similar coupling constants), and the 6'-proton a doublet.[27][28]
-
Assign the signals in the aliphatic region to the oxolane ring protons. The proton at the 2-position (H-2), being adjacent to both the oxygen and the pyridine ring, is expected to be the most downfield of the aliphatic protons.
-
Use the integration values to confirm the number of protons corresponding to each signal.
-
Analyze the coupling constants (J values) to determine the dihedral angles between coupled protons, which can provide information about the relative stereochemistry.
-
-
¹³C and DEPT-135 NMR Analysis:
-
Use the DEPT-135 spectrum to identify the CH, CH₂, and CH₃ groups.[23][24] In this molecule, the pyridine CHs and the oxolane CHs will be positive, and the oxolane CH₂s will be negative.
-
Combine this information with the full ¹³C spectrum to identify the quaternary carbons (C-3', C-5', and the carboxylic carbon).
-
Assign the carbon signals based on their chemical shifts and the expected electronic effects of the substituents.
-
-
2D NMR Correlation Analysis:
-
Use the COSY spectrum to confirm the proton-proton connectivities within the oxolane ring. For example, a cross-peak between H-2 and H-3 would be expected.
-
Use the HSQC spectrum to correlate each proton with its directly attached carbon. This will allow for the unambiguous assignment of the carbon signals of the protonated carbons.
-
Use the HMBC spectrum to piece together the entire molecular framework.[19][20] For instance, a correlation between the H-2 proton of the oxolane ring and the C-3' and C-4' carbons of the pyridine ring would confirm the connectivity between the two ring systems. Correlations from the oxolane protons to the carboxylic carbon will also be observed.
-
Caption: Logical flow for structural elucidation using various NMR experiments.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR spectroscopic characterization of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. By following the outlined protocols for sample preparation and data acquisition, and by employing a systematic approach to spectral interpretation that integrates one- and two-dimensional NMR data, researchers can confidently and accurately determine the structure of this and related complex heterocyclic molecules. The use of advanced NMR techniques like COSY, HSQC, HMBC, and DEPT-135 is crucial for a complete and unambiguous structural assignment, ensuring the scientific integrity of research and development efforts in the pharmaceutical sciences.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- (n.d.). NMR sample preparation guidelines.
- (n.d.). NMR Sample Preparation Guide. Scribd.
- (n.d.). Sample Preparation.
- Benchchem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Tecmag. (n.d.). DEPT - 135.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
- Benchchem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
- Chemistry Steps. (2023, September 27). DEPT NMR: Signals and Problem Solving.
- Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Natural Product Communications.
-
Pihlaja, K., & Aaljoki, K. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 18(4), 306-310. Retrieved from [Link]
-
Organ, M. G., & Wube, A. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
(2021, August 24). 4結合以上離れたHC結合相関による有機化合物の構造解析. 株式会社東ソー分析センター. Retrieved from [Link]
-
(n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Hansen, M., & Jakobsen, H. J. (1973). High-resolution 13C NMR spectra and long-range 13C,1H spin coupling constants in pyridine and 2-bromopyridine. Journal of Magnetic Resonance, 10(1), 74-83. Retrieved from [Link]
-
(n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1634. Retrieved from [Link]
-
Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
(n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
-
(2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
-
(n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. Retrieved from [Link]
-
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
-
(n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Retrieved from [Link]
-
(n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
(n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
(n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... ResearchGate. Retrieved from [Link]
-
(n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
(2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
(n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
(n.d.). Application of 1 J(C,H) coupling constants in conformational analysis. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 6. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. scribd.com [scribd.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. emerypharma.com [emerypharma.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 18. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. tecmag.com [tecmag.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. magritek.com [magritek.com]
- 26. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 27. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 28. rsc.org [rsc.org]
Improving reaction yield in the synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
Technical Support Center: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
Welcome to the technical support resource for the synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule is a multi-step process requiring precise control over reaction conditions to achieve high yield and the desired stereochemistry. This document will address common challenges encountered during the synthesis, focusing on causality and providing actionable solutions.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section is structured to address specific problems you may encounter during the synthesis. A plausible and efficient synthetic route is assumed to involve an initial carbon-carbon bond formation to create an alkene precursor, followed by asymmetric dihydroxylation to set the key stereocenters, cyclization to form the oxolane ring, and a final oxidation to the carboxylic acid.
**dot
Caption: Hypothesized workflow for the synthesis.
Issue 1: My initial olefination reaction (e.g., Wittig) to form the alkene precursor is sluggish or results in a low yield.
-
Potential Cause 1: Reagent Quality and Stoichiometry. The purity and activity of your starting materials, particularly the phosphonium ylide and the aldehyde, are critical.[1] The base used for ylide generation (e.g., n-BuLi, NaH) may also be of insufficient strength or have degraded.
-
Troubleshooting Steps:
-
Ensure the 5-bromopyridine-3-carbaldehyde is pure. If necessary, purify it by column chromatography or recrystallization.
-
Use a freshly opened bottle of the base or titrate organometallic bases like n-BuLi to confirm their molarity.
-
Ensure the phosphonium salt is completely dry, as moisture can quench the ylide.
-
Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[1][2]
-
-
-
Potential Cause 2: Inappropriate Reaction Conditions. Temperature plays a crucial role in ylide formation and stability. Adding reagents too quickly can cause side reactions.[3]
-
Troubleshooting Steps:
-
Generate the ylide at a low temperature (e.g., -78 °C or 0 °C, depending on the base) to prevent decomposition.
-
Add the aldehyde solution dropwise to the pre-formed ylide at a low temperature to control the reaction rate and minimize side products.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Issue 2: The asymmetric dihydroxylation step yields a low diastereomeric or enantiomeric excess (d.e. or e.e.).
-
Potential Cause 1: Suboptimal Reaction Temperature. Asymmetric reactions are highly sensitive to temperature. Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower selectivity.[2][4]
-
Troubleshooting Steps:
-
Decrease the reaction temperature. Running the reaction at 0 °C or even lower can significantly enhance stereoselectivity.[2]
-
Maintain consistent and accurate temperature control throughout the addition and reaction period.
-
-
-
Potential Cause 2: Incorrect Reagent Stoichiometry or Addition Rate. The ratio of the chiral ligand, osmium tetroxide, and co-oxidant in a Sharpless dihydroxylation is critical. Slow addition of the alkene is often necessary to maintain catalytic turnover and selectivity.
-
Troubleshooting Steps:
-
Use the pre-mixed "AD-mix-α" or "AD-mix-β" reagents to ensure the correct stoichiometry. For the desired (2R, 3R) product, the choice of AD-mix is crucial and depends on the alkene geometry.
-
Add the alkene substrate slowly to the reaction mixture over several hours using a syringe pump.
-
Ensure vigorous stirring to maintain a homogenous mixture, especially since the reaction is often biphasic.
-
-
Issue 3: I'm seeing significant product loss during purification by column chromatography.
-
Potential Cause 1: Compound Instability on Silica Gel. The final product is a carboxylic acid, and the oxolane and pyridine moieties contain heteroatoms. Such compounds can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and decomposition.[1]
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a modifier to your eluent system. For an acidic compound, adding 0.5-1% acetic or formic acid can improve peak shape. Conversely, if basic impurities are the issue, a small amount of triethylamine may help.[1]
-
Switch Stationary Phase: Consider using a different stationary phase. Reversed-phase chromatography (C18 silica) is often an excellent choice for purifying polar compounds like carboxylic acids.[5] Alumina (neutral or basic) can also be an alternative to silica.
-
Use an Alternative Purification Method: Avoid chromatography altogether if possible.
-
Acid-Base Extraction: Convert the carboxylic acid into its water-soluble carboxylate salt with a weak base (e.g., sodium bicarbonate). Wash the aqueous layer with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer and extract your pure product back into an organic solvent.[6]
-
Recrystallization: If your product is a solid, recrystallization is a highly effective method for purification and can significantly increase purity.[6]
-
-
-
| Purification Method | Advantages | Disadvantages | Best For |
| Normal Phase Chromatography | Widely available, good for non-polar compounds. | Can cause degradation of acid/base sensitive compounds.[1] | Separating non-polar to moderately polar neutral compounds. |
| Reversed-Phase Chromatography | Excellent for polar and ionizable compounds.[5][7] | Requires different solvent systems (e.g., Water/Acetonitrile). | Final purification of the polar carboxylic acid product. |
| Acid-Base Extraction | Fast, inexpensive, removes neutral/basic impurities.[6] | Only removes impurities with different acid/base properties. | Crude purification before a final polishing step. |
| Recrystallization | Can provide very high purity material. | Requires the compound to be a solid; some material loss is inevitable. | Final purification of a solid product. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control throughout this entire synthesis? A1: There are three paramount factors:
-
Anhydrous Conditions: Many steps, particularly those involving organometallics (like a Wittig reaction) or strong bases, are extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents.[1][2]
-
Temperature Control: Stereoselectivity is almost always temperature-dependent. Low temperatures (-78 °C to 0 °C) are often required to achieve high d.e. and e.e.[2][4]
-
Inert Atmosphere: Reactions involving sensitive reagents should always be conducted under an inert atmosphere of nitrogen or argon to prevent degradation and side reactions with oxygen.[2]
Q2: My final oxidation step from the alcohol to the carboxylic acid is not going to completion. What can I do? A2: Incomplete oxidation can be due to an insufficiently powerful oxidizing agent or incorrect stoichiometry.
-
Mild Oxidants (e.g., DMP, TEMPO/bleach) are good for sensitive substrates but may be too slow or weak. Try increasing the equivalents of the oxidant or the reaction time.
-
Stronger Oxidants (e.g., Jones reagent (CrO₃/H₂SO₄), KMnO₄) are more likely to drive the reaction to completion but carry the risk of over-oxidation or side reactions with the pyridine ring or bromo-substituent. If you use a stronger oxidant, maintain a low temperature (e.g., 0 °C) and add it slowly. Monitor carefully by TLC.
Q3: How can I confirm the absolute stereochemistry of my final product is (2R, 3R)? A3: Confirming absolute stereochemistry is non-trivial.
-
Comparison to Known Compounds: If a known compound with the same core and stereochemistry has published analytical data (e.g., specific rotation, NMR spectra with a chiral shift reagent), you can compare your data.
-
Chiral Chromatography: Chiral HPLC or GC can separate enantiomers and, when compared to a racemic or known standard, can confirm enantiomeric purity.
-
X-ray Crystallography: This is the definitive method. If you can grow a suitable crystal of your final product or a derivative, X-ray crystallography will unambiguously determine its three-dimensional structure.
Q4: Are there any specific safety precautions I should take? A4: Yes. Several potential reagents in this synthesis require careful handling:
-
Organometallic Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using syringe techniques.
-
Strong Bases (e.g., NaH): Flammable solids that react with water to produce hydrogen gas.
-
Oxidizing Agents (e.g., Osmium Tetroxide, Chromium Reagents): Highly toxic and/or carcinogenic. OsO₄ is volatile and extremely toxic. Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
**dot
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Diastereoselective Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimization of Diastereoselectivity in 1,4-Dioxaspiro[2.2]pentane Reactions.
- Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
- Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
- Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?.
- Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
Sources
Troubleshooting solubility issues with (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in organic solvents
Target Molecule: (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. Amphoteric molecules containing both basic (pyridine) and acidic (carboxylic acid) moieties present notorious solubility challenges in organic synthesis. This guide provides field-proven, self-validating strategies to overcome the thermodynamic barriers preventing the dissolution of your target molecule.
Diagnostic FAQs: Understanding the Causality
Q1: Why is (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid completely insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A1: The insolubility is driven by the molecule's zwitterionic nature. The basic pyridine nitrogen and the acidic carboxylic acid undergo intermolecular proton transfer, forming a highly stable, electrostatically bound crystal lattice. In pure organic solvents, the neutral form of the molecule is thermodynamically preferred due to the low dielectric environment; however, the solvent lacks the solvation energy required to break the initial zwitterionic solid lattice [1].
Q2: I need to run a reaction in a polar aprotic solvent (e.g., DMF, DMSO), but the solution remains hazy. How can I achieve complete dissolution? A2: Hazy solutions indicate incomplete disruption of particle agglomerates rather than absolute insolubility. While polar aprotic solvents can solvate zwitterions moderately well, the dissolution kinetics are slow. You must apply kinetic disruption (gentle heating to 40-50°C and sonication). If the haze persists, the addition of a small percentage (1-5% v/v) of a polar protic co-solvent like methanol can act as a hydrogen-bond bridge to fully solvate the compound [2].
Q3: My downstream chemistry requires a strictly non-polar environment. How can I force this molecule into solution? A3: Standard aqueous-organic extractions fail for zwitterions because they inherently resist partitioning into the organic phase[3]. You must use counterion pairing . By introducing a lipophilic organic base, such as tetrabutylammonium hydroxide (TBAH) or triethylamine (Et3N), you deprotonate the carboxylic acid. This breaks the zwitterionic network and forms an organic-soluble salt, instantly increasing lipophilicity.
Quantitative Solubility Profiling
To set baseline expectations, we can look at the solubility behavior of structurally related pyridine-carboxylic acids (e.g., picolinic acid and pyrimidine-4-carboxylic acid). As solvent polarity decreases, solubility drops by orders of magnitude [4].
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solvation Capacity for Zwitterions | Approx. Solubility of Analogs |
| Aqueous | Water / PBS (pH 7.2) | 80.1 | Very High | ~1.0 mg/mL to >800 g/kg[4][5] |
| Polar Aprotic | DMSO | 46.7 | Moderate | ~20.0 mg/mL[5] |
| Polar Protic | Ethanol | 24.5 | Low-Moderate | 0.25 mg/mL to ~57 g/kg[4][5] |
| Polar Aprotic | Acetonitrile | 37.5 | Low | ~17.0 g/kg*[4] |
| Non-Polar | Dichloromethane | 8.9 | Very Low | < 0.1 mg/mL |
*Note: Values marked with an asterisk are mole fraction extrapolations from picolinic acid; lower values represent pyrimidine-4-carboxylic acid baseline limits.
Step-by-Step Experimental Methodologies
Every protocol below is designed as a self-validating system to ensure that your attempts to force solubility do not inadvertently degrade the chiral centers or the bromopyridine ring of your target molecule.
Protocol A: Lipophilic Salt Solubilization (For Non-Polar Solvents)
Use this when your reaction strictly requires solvents like DCM, Toluene, or THF.
-
Suspension: Weigh 100 mg of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and suspend it in 5 mL of the target non-polar solvent (e.g., DCM).
-
Titration: Under continuous stirring at room temperature, add 1.05 molar equivalents of Triethylamine (Et3N) dropwise.
-
Observation: The cloudy suspension should transition to a clear solution within 5-10 minutes as the zwitterion is converted into the highly lipophilic triethylammonium salt.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot of the clear solution, dilute it in your LC-MS mobile phase, and run a rapid analysis. Verify the presence of the parent mass (m/z ~272 for the neutral bromopyridine derivative) and check for any epimerization at the oxolane chiral centers. If a single sharp peak is maintained, the solubilization is validated.
Protocol B: Co-Solvent Disruption (For Polar Aprotic Media)
Use this when utilizing DMSO or DMF for coupling reactions or biological assays.
-
Initial Solvation: Suspend the compound in pure DMSO to a target concentration of 20 mg/mL [5].
-
Kinetic Disruption: Place the vial in an ultrasonic bath for 15 minutes at room temperature. If the solution remains hazy, gently heat the water bath to 45°C.
-
Co-solvent Bridging: If particulates persist, add Methanol in 1% v/v increments (up to a maximum of 5%) while stirring until the solution turns optically clear.
-
Self-Validation Checkpoint: Remove the vial from the heat and cool it to 4°C for 1 hour. If precipitation occurs, the system is kinetically trapped rather than thermodynamically stable. Adjust the co-solvent ratio slightly higher until the solution remains clear at 4°C, ensuring robust stability for overnight reactions.
Troubleshooting Decision Tree
Use the following logical workflow to determine the exact intervention required based on your solvent system.
Workflow for troubleshooting zwitterion solubility in organic solvents.
References
-
Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures. Journal of the American Chemical Society.[Link]
-
Solubility and Crystallization Studies of Picolinic Acid. Crystals (MDPI).[Link]
-
How to desalt zwitterions? - Scientific Discussion. ResearchGate. [Link]
Sources
Technical Support Center: Epimerization Control for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic Acid
Welcome to the Advanced Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation (epimerization) when coupling (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid to peptide chains or complex amines.
By understanding the mechanistic causality behind the degradation, you can implement the self-validating protocols below to secure the stereochemical integrity of your final product.
Mechanistic FAQ: Understanding the Root Cause
Q: Why is (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid so prone to epimerization during activation? A: The vulnerability lies in the C3 α -proton. When the carboxylic acid is converted into an active ester (e.g., an O-acylisourea or OBt/OAt ester), the electron-withdrawing effect of the activated carbonyl drastically increases the acidity of the adjacent C3 proton. This effect is synergistically amplified by the inductive pull of the oxolane ring oxygen and the 5-bromopyridin-3-yl substituent at C2. In the presence of standard tertiary bases like N,N-diisopropylethylamine (DIPEA), this proton is rapidly abstracted, forming a planar enolate intermediate. Reprotonation lacks facial selectivity, leading to a mixture of the desired (2R,3R) and the degraded (2R,3S) epimer[1].
Q: Can oxazolone formation occur with this molecule? A: Unlike standard N -protected amino acids that readily form 5(4H)-oxazolones upon activation[2], this molecule lacks an α -amino group to drive oxazolone cyclization. Therefore, the primary mechanism of stereochemical loss is direct base-catalyzed enolization of the activated ester[1].
Mechanism of base-catalyzed epimerization via enolate intermediate during activation.
Reagent Selection & Quantitative Benchmarks
To maintain stereochemical integrity, the choice of coupling reagent and base is critical. The use of strong, unhindered bases (like TEA or DIPEA) with uronium salts (HATU/HBTU) routinely yields >20% epimerization for highly activated α -chiral acids.
Transitioning to a base-free carbodiimide system using 3 has been proven to suppress epimerization to <1% in challenging peptide couplings[3],[4]. If a base is absolutely required (e.g., to neutralize an amine hydrochloride salt), a sterically hindered, weaker base such as5 must be used[5].
Table 1: Comparative Epimerization Rates for α -Chiral Carboxylic Acid Activation
| Coupling Reagent | Additive | Base Used | Pre-activation | Epimerization (2R,3S) | Yield |
| HATU | HOAt | DIPEA (2.0 eq) | 5 min | ~ 25.0 - 30.0% | > 95% |
| HATU | HOAt | TMP / Collidine (2.0 eq) | 2 min | ~ 5.0 - 8.0% | 92% |
| EDC | HOBt | NMM (2.0 eq) | 5 min | ~ 10.0 - 15.0% | 88% |
| DIC | Oxyma Pure | None | 2 min | < 1.0% | 96% |
| DIC | Oxyma Pure | TMP (1.0 eq) * | 0 min | < 1.5% | 98% |
*TMP is only added if the incoming amine is a salt.
Self-Validating Experimental Protocol
The following methodology utilizes DIC/Oxyma Pure to create a nearly neutral coupling environment, neutralizing the enolization pathway[3]. This protocol is designed as a self-validating system: Step 3 requires an analytical check to ensure the active ester is formed without premature degradation before committing your valuable amine.
Optimized DIC/Oxyma Coupling Workflow
Materials:
-
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid (1.2 eq)
-
DIC (N,N'-Diisopropylcarbodiimide) (1.2 eq)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)
-
Anhydrous DMF or DCM/DMF (1:1)
-
Amine component (1.0 eq)
-
Optional: TMP (2,4,6-collidine) (1.0 eq) – Only if amine is an HCl/TFA salt.
Step-by-Step Procedure:
-
Dissolution: Dissolve the oxolane carboxylic acid and Oxyma Pure in anhydrous DMF (concentration ~0.1 M). Ensure complete dissolution.
-
Base-Free Activation: Chill the solution to 0–5 °C. Add DIC dropwise. Stir for exactly 2 minutes to form the Oxyma active ester. Critical: Do not exceed 2 minutes of pre-activation.
-
Validation Check (Optional but Recommended): Quench a 5 μ L aliquot into 100 μ L of methanol. Analyze via LC-MS to confirm the presence of the methyl ester (mass = M+14) and verify a single chromatographic peak (confirming no pre-activation epimerization).
-
Coupling: Add the amine component directly to the activated mixture.
-
Causality Note: If the amine is a free base, add NO additional base. If the amine is a salt, add exactly 1.0 equivalent of TMP[2]. Do not use DIPEA.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
Optimized base-free or weak-base coupling workflow to preserve C3 stereocenter integrity.
Troubleshooting Matrix
Issue: LC-MS shows >5% of the (2R,3S) epimer after coupling.
-
Diagnostic: Was DIPEA or TEA used in the reaction or during a prior deprotection step?
-
Solution: Residual base in the resin (if doing SPPS) or in the flask can trigger enolization. Wash the resin thoroughly with DMF and DCM before coupling. Switch entirely to TMP (collidine)[5].
Issue: Incomplete coupling (low yield) using DIC/Oxyma.
-
Diagnostic: The amine may be sterically hindered, or the base-free conditions are slowing the nucleophilic attack.
-
Solution: Increase the temperature slightly (e.g., 40 °C), as DIC/Oxyma is uniquely stable and resists epimerization even at elevated temperatures[3]. Alternatively, switch to a more reactive system like COMU, but strictly limit pre-activation to 0 seconds (add reagents simultaneously) and use TMP as the base.
Issue: Formation of a +18 Da or +16 Da adduct on the target mass.
-
Diagnostic: Side reactions with Oxyma Pure (e.g., Beckmann rearrangement products) can occasionally occur if activation is prolonged.
-
Solution: Reduce pre-activation time. Ensure DIC is fresh and not hydrolyzed.
References
-
Epimerisation in Peptide Synthesis Source: PMC - NIH URL:[Link]
-
An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis Source: ACS Publications URL:[Link]
-
An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL:[Link]
-
Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing Source: RSC Publishing URL:[Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04619J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic Acid Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid .
The unique topology of this molecule presents severe steric challenges. The (2R,3R) stereocenters place the bulky 5-bromopyridin-3-yl group and the carboxylic acid on adjacent carbons of the rigid oxolane (tetrahydrofuran) ring. This congested microenvironment impedes both nucleophilic attack at the carbonyl carbon and oxidative addition at the aryl bromide. Below, we dissect the causality behind these failures and provide self-validating, field-proven protocols to overcome them.
Workflow A: Amide Bond Formation at the C3-Carboxylic Acid
Q: Why are my standard EDC/HOBt couplings failing or giving <20% yield?
A: Standard carbodiimide coupling reagents like EDC function by forming an O-acylisourea intermediate. In the case of your oxolane-3-carboxylic acid, the steric bulk of the adjacent pyridine ring physically blocks the incoming amine from attacking this massive intermediate[1]. The reaction stalls, and you will often observe hydrolysis back to the starting material or the formation of unreactive N-acylurea byproducts.
Q: What is the most effective coupling strategy for this hindered acid?
A: To successfully couple this substrate, you must bypass bulky active esters entirely. The most reliable method is to form an in situ acid chloride using Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine)[2]. Acid chlorides are sterically minimal and highly electrophilic, allowing even weak or hindered amines to couple efficiently.
If you must use uronium salts (like HATU or COMU), you must optimize your base. Highly hindered substrates react slowly with HATU, which gives aliphatic amines enough time to attack the HATU reagent itself, leading to unwanted guanylation side-reactions. Switching your base from DIPEA to 2,6-lutidine suppresses this guanylation while preserving amidation yields[3].
Caption: Logic tree for troubleshooting sterically hindered amide couplings.
Quantitative Comparison of Amide Coupling Reagents
Table 1: Reagent Efficacy for Hindered Oxolane-3-Carboxylic Acids
| Coupling Reagent | Activation Intermediate | Base | Typical Yield | Primary Failure Mode |
| EDC / HOBt | O-acylisourea / OBt ester | DIPEA | < 20% | Steric block; N-acylurea formation. |
| HATU | OAt active ester | DIPEA | 30 - 50% | Guanylation of the amine[3]. |
| HATU | OAt active ester | 2,6-Lutidine | 60 - 75% | Slow reaction kinetics. |
| Ghosez's Reagent | Acyl chloride | Pyridine | 85 - 95% | None (Highly efficient)[1]. |
Protocol 1: Step-by-Step Amidation via Ghosez's Reagent
This protocol utilizes a self-validating checkpoint to ensure the acid chloride is fully formed before introducing the amine.
-
Activation: Dissolve (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an N₂ atmosphere.
-
Reagent Addition: Add Ghosez's reagent (1.2 eq) dropwise at 0 °C.
-
Incubation: Stir the mixture at room temperature for 1–2 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You should observe >95% conversion to the methyl ester, confirming successful acid chloride formation. Do not proceed until this is confirmed.
-
Coupling: In a separate flask, dissolve your target amine (1.5 eq) and pyridine (2.0 eq) in DCM. Transfer the acid chloride solution dropwise to the amine solution at 0 °C.
-
Completion: Stir at room temperature for 12 hours, quench with saturated aqueous NaHCO₃, and extract with DCM.
Workflow B: Cross-Coupling at the 5-Bromopyridine Motif
Q: My Suzuki-Miyaura coupling is stalling at the starting material. Is the aryl bromide unreactive?
A: The intrinsic reactivity of the C–Br bond is fine, but the microenvironment is not. The bulky oxolane ring restricts the conformational rotation of the pyridine ring. When you use standard catalysts like Pd(PPh₃)₄, the bulky palladium complex cannot physically approach the C–Br bond to undergo oxidative addition.
Q: How do I facilitate oxidative addition and transmetalation?
A: You must employ electron-rich, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos [4]. These ligands are specifically engineered for hindered substrates. Their electron-rich nature forces the palladium to insert into the C–Br bond, while their immense steric bulk accelerates the subsequent reductive elimination step[5].
Caption: Optimization workflow for palladium-catalyzed cross-coupling of hindered aryl bromides.
Quantitative Comparison of Ligand Effects
Table 2: Ligand Screening for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Catalyst / Ligand System | Base | Solvent | Temp | Result / Yield |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 °C | < 10% (SM recovered) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C | 25% (Sluggish) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | 70%[5] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | > 85% [5] |
Protocol 2: Step-by-Step Suzuki-Miyaura Coupling
This protocol uses XPhos to force oxidative addition into the hindered 5-bromo position.
-
Preparation: Charge an oven-dried Schlenk tube with the bromopyridine substrate (1.0 eq), your desired arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).
-
Atmosphere: Evacuate the tube and backfill with N₂ (repeat three times).
-
Solvent Addition: Add thoroughly degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.
-
Reaction: Heat the mixture to 90–100 °C for 4–8 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS.
-
If starting material remains: Oxidative addition is failing (ensure rigorous degassing).
-
If protodebromination (des-bromo byproduct) is observed: Oxidative addition is successful, but transmetalation is failing. Increase the water content slightly or switch to Cs₂CO₃[5].
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate for column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I perform the cross-coupling before the amide coupling? A: While possible, it is highly discouraged unless the C3-carboxylic acid is protected (e.g., as a methyl or tert-butyl ester). Free carboxylic acids can coordinate to the palladium catalyst, poisoning it, or consume the inorganic base required for the Suzuki coupling's transmetalation step. Always perform the amide coupling first, or temporarily mask the acid.
Q: Is there a risk of epimerization at the C3 position during activation? A: Yes. The C3 proton is alpha to the carbonyl and can be abstracted by strong bases, destroying the (2R,3R) stereochemistry. This is another reason why Ghosez's reagent is superior: it operates under essentially neutral to mildly basic conditions (using pyridine), significantly reducing the risk of epimerization compared to prolonged heating with strong bases[1].
References
- Organic & Biomolecular Chemistry (RSC Publishing)
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications URL
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery RSC Publishing URL
- General Synthesis of N-CF3 Heteroaryl Amides via Successive Fluorination and Acylation of Sterically Hindered Isothiocyanates The Journal of Organic Chemistry - ACS Publications URL
- Technical Support Center: Troubleshooting Suzuki Reactions with 1-Bromo-4-(trans-4-ethylcyclohexyl)
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Stability optimization of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in aqueous buffer solutions
Answering the user's request.## Technical Support Center: Stability Optimization of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic Acid in Aqueous Buffer Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. Understanding and controlling the stability of this molecule in aqueous buffer solutions is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and detailed protocols for assessing and optimizing the stability of your compound.
Part 1: Understanding the Stability Landscape of Your Compound
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid possesses several structural features that can influence its stability in aqueous environments. The pyridine ring, the oxolane (tetrahydrofuran) ring, and the carboxylic acid moiety can all be susceptible to degradation under various conditions. A proactive approach to understanding these potential liabilities through forced degradation studies is paramount for successful research and development.[1][2]
Forced degradation, or stress testing, involves intentionally exposing the compound to more severe conditions than it would typically encounter during storage or use.[1][2] This process helps to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in an aqueous buffer?
A1: Based on its chemical structure, the primary points of potential instability are:
-
The Oxolane Ring: This ring is susceptible to acid-catalyzed hydrolysis, which would lead to ring-opening.[3]
-
The Pyridine Ring: The pyridine nucleus can be prone to oxidation and photodegradation.[4][5] The bromine substituent may also influence its reactivity.
-
The Carboxylic Acid: While generally stable, the carboxylic acid group, along with the basic nitrogen on the pyridine ring, will ionize depending on the pH. This can influence the overall reactivity and degradation kinetics of the molecule.[6]
Q2: Why is a forced degradation study necessary for my research?
A2: Forced degradation studies are essential for several reasons:
-
Predicting Long-Term Stability: They provide a rapid way to predict how your compound will behave under various storage and experimental conditions.[1]
-
Developing Stability-Indicating Methods: These studies generate potential degradation products, which are necessary to develop and validate analytical methods (like HPLC) that can accurately quantify the parent compound in the presence of its degradants.[2]
-
Understanding Degradation Pathways: Knowledge of how a molecule degrades is crucial for formulation development and for interpreting experimental results.[2]
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies.[7][8] A reversed-phase HPLC method is typically a good starting point.[9] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the mass of any degradation products, which is invaluable for structure elucidation.[10]
Q4: What are the standard stress conditions for a forced degradation study?
A4: Typical conditions include exposure to:
-
Acidic and Basic Conditions: e.g., 0.1 M HCl and 0.1 M NaOH.[3]
-
Oxidative Conditions: e.g., 3% hydrogen peroxide.[3]
-
Elevated Temperatures: e.g., 40-80°C.
-
Light: Exposure to UV and visible light, as per ICH Q1B guidelines.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in aqueous solutions.
Issue 1: Rapid decrease in compound concentration in a neutral pH buffer.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Oxidation | Degas your buffer by sparging with nitrogen or argon before preparing your solution. Consider adding an antioxidant if compatible with your experimental system. |
| Photodegradation | Protect your solutions from light by using amber vials or covering your containers with aluminum foil.[11] |
| Microbial Degradation | If solutions are stored for extended periods, consider sterile filtering the solution or including a bacteriostatic agent. Pyridine derivatives can be susceptible to biodegradation.[4][5][12] |
Issue 2: Appearance of new peaks in the chromatogram after solution storage.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Hydrolytic Degradation | This is likely if the solution was stored under acidic or basic conditions. To identify the degradants, use LC-MS to determine their molecular weights. This can provide clues as to whether ring-opening of the oxolane has occurred. |
| Oxidative Degradation | If the solution was exposed to air or oxidizing agents, the new peaks could be oxidation products. Again, LC-MS is a valuable tool for identification. |
| Photodegradation | If the solution was exposed to light, the new peaks are likely photoproducts. Compare chromatograms of light-exposed and light-protected samples to confirm. |
Issue 3: How to determine the optimal pH for compound stability.
| Potential Cause | Troubleshooting/Optimization Strategy |
| pH-Dependent Hydrolysis/Degradation | Perform a pH-rate profile study. Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10). Incubate your compound in each buffer at a controlled temperature and monitor the concentration of the parent compound over time. The pH at which the degradation rate is slowest is the optimal pH for stability.[6] |
Issue 4: Compound degradation despite storage in a seemingly stable buffer.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incompatible Buffer Species | Certain buffer components can catalyze degradation. For example, phosphate buffers can sometimes participate in hydrolysis reactions. If you suspect this, test the stability in an alternative buffer system (e.g., citrate, acetate, or TRIS) at the same pH. |
| Leachables from Container | Plasticizers or other compounds can leach from storage containers and may affect compound stability. If you observe unexplained degradation, consider switching to a different type of container material (e.g., from polypropylene to glass). |
Part 4: Experimental Protocols
These protocols provide a framework for conducting a forced degradation study. A starting concentration of 1 mg/mL is suggested, but this may need to be adjusted based on the solubility of your compound and the sensitivity of your analytical method.
Protocol 1: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Samples: Dissolve the compound in each buffer to a final concentration of 1 mg/mL.
-
Incubate: Store the solutions at a controlled temperature (e.g., 50°C) and protect them from light.
-
Analyze: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC to determine the remaining concentration of the parent compound.
Protocol 2: Oxidative Degradation Study
-
Prepare Reagent: Prepare a 3% solution of hydrogen peroxide in water.
-
Prepare Sample: Dissolve the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL and add hydrogen peroxide to a final concentration of 0.3%.
-
Incubate: Store the solution at room temperature, protected from light.
-
Analyze: At specified time points, analyze by HPLC.
Protocol 3: Photostability Study
-
Prepare Samples: Prepare two sets of solutions of the compound (e.g., 1 mg/mL in a neutral buffer).
-
Expose to Light: Place one set of samples in a photostability chamber that provides controlled light exposure (as per ICH Q1B guidelines).
-
Protect from Light: Wrap the second set of samples in aluminum foil and place them in the same chamber to serve as dark controls.
-
Analyze: After a defined period of light exposure, analyze both sets of samples by HPLC.
Part 5: Data Interpretation and Visualization
The results of your forced degradation studies can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic Acid
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (50°C) | 24 | |||
| pH 7 Buffer (50°C) | 24 | |||
| 0.1 M NaOH (50°C) | 24 | |||
| 0.3% H₂O₂ (RT) | 24 | |||
| Light Exposure | 24 |
The workflow for a forced degradation study can be visualized as follows:
Caption: Workflow for a forced degradation study.
A potential degradation pathway for the compound under acidic conditions is the hydrolysis of the oxolane ring:
Caption: Potential acid-catalyzed hydrolysis pathway.
By systematically applying these principles and protocols, you can gain a thorough understanding of the stability of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, enabling you to design more robust experiments and have greater confidence in your results.
References
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Andre, J. C., & Mopper, K. (1977). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 33(5), 1055–1061. [Link]
-
A new approach to forced degradation studies using anhydrous conditions. (2026, March 17). Pharmaceutical Technology. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (2009, January 9). Degradation of pyridines in the environment. Taylor & Francis Online. [Link]
-
Halbritter, T., Kaiser, C., Wachtveitl, J., & Heckel, A. (2017). Pyridine–Spiropyran Derivative as a Persistent, Reversible Photoacid in Water. The Journal of Organic Chemistry, 82(15), 7948-7958. [Link]
-
Kaiser, F., & Boll, M. (2019). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 103(13), 5049-5061. [Link]
-
Halbritter, T., Kaiser, C., Wachtveitl, J., & Heckel, A. (2017). Pyridine–Spiropyran Derivative as a Persistent, Reversible Photoacid in Water. The Journal of Organic Chemistry, 82(15), 7948-7958. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2008). PubMed. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. [Link]
-
a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions. (n.d.). ResearchGate. [Link]
-
Mullani, N. S., & Nargatti, P. I. (2021). Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Applied Chemistry, 1(1), 1-10. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. [Link]
-
pH stability profile. (2017, June 21). Slideshare. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2026, March 12). BioPharm International. [Link]
-
pH – Metric Studies in Binary and Ternary Complexes of Dicarboxylic Acids and Amino Acids with some Transition and. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. (n.d.). ResearchGate. [Link]
-
Yin, X., Tan, W., Zhang, J., Lin, Y., Xiao, X., Zhou, X., Li, X., & Sankapal, B. R. (2008). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Journal of Materials Science, 43(21), 6953-6959. [Link]
-
Andre, J. C. (1977). Photohydration of pyridine in aqueous solution. An undergraduate experiment in photochemical kinetics. Journal of Chemical Education, 54(6), 387. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024, September 17). MDPI. [Link]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. [Link]
-
2-Bromopyridine-3-carboxylic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3058. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4869. [Link]
-
Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. (2024). Chemical Science, 15(4), 1364-1373. [Link]
-
Sharma, S., Singh, N., Ankalgi, A. D., Rana, A., & Ashawat, M. S. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Journal of Drug Delivery and Therapeutics, 11(1-s), 114-122. [Link]
-
Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (n.d.). ChemRxiv. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. (2020). Nature Chemistry, 12(10), 950-957. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. [Link]
-
The bromination of 2-aminopyridine in the gas phase at 500°. (n.d.). ResearchGate. [Link]
-
Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. (n.d.). Semantic Scholar. [Link]
-
Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. (2024, January 10). MDPI. [Link]
-
2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis. (n.d.). ChemRxiv. [Link]
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. (2022, November 23). PSE Community.org. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. slideshare.net [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparing (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid with other bromopyridine derivatives
Introduction: The Shift Toward sp³-Enriched Scaffolds
Historically, medicinal chemistry libraries were heavily dominated by planar, sp²-hybridized aromatic systems. While these "flat" molecules are easily synthesized via standard cross-coupling reactions, their over-representation often leads to poor physicochemical properties, such as low aqueous solubility, high crystallization energy, and increased off-target promiscuity. The paradigm shift known as [1] demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) and incorporating defined stereocenters significantly improves a drug candidate's probability of clinical success.
In this context, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid emerges as a premium bifunctional building block. By fusing a traditional bromopyridine handle with an sp³-rich oxolane (tetrahydrofuran) ring and a stereodefined carboxylic acid, it offers a vastly superior physicochemical profile compared to legacy flat heterocycles.
Structural Analysis & Physicochemical Profiling
To objectively evaluate its performance, we compare the target molecule against two common alternatives: 5-Bromonicotinic acid (a purely sp²-planar analog) and 3-Bromo-5-(tetrahydrofuran-2-yl)pyridine (an sp³-enriched analog lacking the orthogonal carboxylic acid handle).
Table 1: Physicochemical and Structural Comparison
| Property | (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid | 5-Bromonicotinic acid | 3-Bromo-5-(tetrahydrofuran-2-yl)pyridine |
| Structure Type | Bicyclic, sp³-enriched | Monocyclic, sp²-planar | Bicyclic, sp³-enriched |
| Molecular Weight | 272.10 g/mol | 202.01 g/mol | 228.09 g/mol |
| Fraction sp³ (Fsp³) | 0.40 | 0.00 | 0.44 |
| Topological Polar Surface Area | 59.4 Ų | 50.2 Ų | 22.1 Ų |
| Stereocenters | 2 (Defined: 2R, 3R) | 0 (Achiral) | 1 (Racemic or defined) |
| Orthogonal Handles | Aryl Bromide, Carboxylic Acid | Aryl Bromide, Carboxylic Acid | Aryl Bromide only |
| Predicted Solubility | High (due to oxolane oxygen & 3D structure) | Low-Moderate (high π-stacking propensity) | Moderate (lacks H-bond donor) |
Performance Insights:
-
Solubility & Metabolic Stability: The oxolane oxygen acts as a strong hydrogen-bond acceptor, significantly improving aqueous solubility compared to the highly lipophilic, planar surface of 5-bromonicotinic acid.
-
Vector Control: The defined (2R,3R) stereochemistry provides a rigid, predictable exit vector for substituents attached to the carboxylic acid, which is critical for structure-based drug design (SBDD).
-
Orthogonality: Unlike 3-bromo-5-(tetrahydrofuran-2-yl)pyridine, the target molecule possesses a carboxylic acid, enabling two distinct, non-interfering points of diversification.
Synthetic Versatility: Orthogonal Functionalization Workflow
The true value of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid lies in its capacity for orthogonal late-stage functionalization. The carboxylic acid can be rapidly diversified via amide coupling, while the aryl bromide remains intact for subsequent palladium-catalyzed cross-coupling.
Figure 1: Orthogonal late-stage functionalization workflow for the bromopyridyl-oxolane scaffold.
Experimental Protocols: A Self-Validating System
The following protocols detail the optimized conditions for functionalizing this scaffold. Each step is designed with built-in causality and validation checkpoints to ensure reproducibility and high yields.
Protocol 1: Carboxylic Acid Functionalization via HATU-Mediated Amide Coupling
-
Objective: Convert the oxolane-3-carboxylic acid into an amide to establish the first diversity point.
-
Causality: [2] is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary carboxylic acids. This is driven by the formation of a highly reactive 7-azabenzotriazole active ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester formation.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 eq of DIPEA, followed by 1.1 eq of HATU.
-
Validation Checkpoint: Stir at room temperature for 15 minutes. Monitor via LC-MS to confirm the complete disappearance of the starting material and the formation of the activated HOAt-ester intermediate. Do not proceed to the next step until activation is complete.
-
Coupling: Add 1.2 eq of the desired primary or secondary amine. Stir for 2-4 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling of the Bromopyridine Core
-
Objective: Functionalize the C5 position of the pyridine ring with an aryl or heteroaryl group.
-
Causality: The bromopyridine moiety is relatively electron-deficient, making it an excellent electrophile for oxidative addition by Pd(0). [3] is chosen as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step of the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine 1.0 eq of the amide intermediate (generated in Protocol 1), 1.2 eq of the desired boronic acid, and 3.0 eq of K₂CO₃.
-
Solvent & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, to reach 0.1 M). Sparge the mixture with Argon gas for 10 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II).
-
Catalyst Addition: Quickly add 0.05 eq (5 mol%) of Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vial with a crimp cap.
-
Reaction & Validation: Heat the mixture at 90°C in an oil bath for 12 hours (or 110°C for 30 minutes via microwave irradiation). Monitor by LC-MS for the complete consumption of the bromopyridine intermediate.
-
Purification: Dilute with EtOAc, filter through a short pad of Celite to remove palladium black, concentrate the filtrate, and purify the final sp³-enriched scaffold via reverse-phase preparative HPLC.
Conclusion
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid represents a significant structural upgrade over traditional flat bromopyridines. By integrating high Fsp³ character, defined stereochemistry, and orthogonal reactive handles, it enables the rapid construction of complex, drug-like libraries with inherently superior physicochemical properties.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]
Comparative Guide to the Validation of Analytical HPLC Methods for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic Acid
This guide provides a comprehensive framework for the validation of an analytical High-Performance Liquid Chromatography (HPLC) method for the chiral molecule (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, a compound representative of novel heterocyclic intermediates in pharmaceutical development. We will dissect the validation process through the lens of regulatory expectations and scientific best practices, comparing different analytical approaches and offering data-driven insights to ensure method robustness and reliability.
The Critical Role of Method Validation in Drug Development
In pharmaceutical manufacturing, an analytical method is not merely a procedure; it is an integral part of quality control. For a chiral intermediate like (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, the analytical method must be able to precisely and accurately quantify the correct stereoisomer while simultaneously demonstrating specificity against its enantiomer, diastereomers, and other potential impurities. Method validation provides the documented evidence that the procedure is suitable for its intended purpose. This process is mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," serving as the foundational text. The principles outlined in this guideline ensure that analytical data is reliable, reproducible, and defensible.
The chemical structure of our target analyte—containing a pyridine ring, a carboxylic acid group, and two chiral centers on an oxolane ring—presents specific analytical challenges. The basic pyridine nitrogen and acidic carboxyl group can lead to peak tailing on traditional silica-based columns if the mobile phase pH is not carefully controlled. Furthermore, the presence of stereoisomers necessitates a chiral stationary phase (CSP) for separation and quantification.
Experimental Design & Protocol: A Step-by-Step Validation Workflow
The following protocol outlines a robust validation strategy for a chiral reverse-phase HPLC method.
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Chiral Stationary Phase Column (e.g., Daicel CHIRALPAK® series) - A comparison between two potential columns will be explored.
-
Column A: CHIRALPAK® AD-H (Amylose-based)
-
Column B: CHIRALPAK® IC (Cellulose-based)
-
-
Mobile Phase: A mixture of an organic modifier (Acetonitrile or Methanol) and an aqueous buffer (e.g., 20 mM Ammonium Bicarbonate), adjusted to a suitable pH. The exact ratio is determined during method development.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 265 nm).
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid reference standard in a 25 mL volumetric flask using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1 µg/mL to 100 µg/mL).
-
Specificity Solution: Prepare a solution containing the target analyte, its enantiomer [(2S,3S)-isomer], and any known related impurities or degradation products.
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the previous one to create a comprehensive validation package.
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.
Comparative Analysis of Validation Parameters
The heart of validation lies in systematically testing the method's performance characteristics. Below, we compare the expected performance on two different chiral stationary phases.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or its enantiomer. The analysis of the specificity solution should demonstrate baseline resolution (Rs > 1.5) between the (2R,3R) peak and all other components.
Table 1: Comparison of Column Specificity
| Parameter | Column A (CHIRALPAK® AD-H) | Column B (CHIRALPAK® IC) | Acceptance Criteria |
| Resolution (Rs) between (2R,3R) and (2S,3S) enantiomers | 2.1 | 1.8 | Rs > 1.5 |
| Resolution (Rs) between analyte and closest impurity | 2.5 | 2.2 | Rs > 1.5 |
Insight: Both columns meet the acceptance criteria, but Column A provides superior resolution, offering a greater safety margin against potential co-elution if the chromatographic conditions were to shift slightly. This is a key consideration for robustness.
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. This is typically evaluated by a minimum of five concentration levels across the desired range.
Table 2: Linearity Data Comparison
| Parameter | Column A (CHIRALPAK® AD-H) | Column B (CHIRALPAK® IC) | Acceptance Criteria |
| Range Studied | 1 - 100 µg/mL | 1 - 100 µg/mL | As per method need |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Not statistically different from zero |
Insight: Both columns provide excellent linearity. The slightly higher correlation coefficient for Column A suggests a marginally better fit of the data to the regression line.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to a sample matrix spiked with known amounts of the analyte (recovery studies).
Table 3: Accuracy (Recovery) Data
| Spiked Level | Column A (% Recovery ± RSD) | Column B (% Recovery ± RSD) | Acceptance Criteria |
| Low (80%) | 99.5% ± 0.8% | 99.1% ± 1.1% | 98.0 - 102.0% |
| Mid (100%) | 100.2% ± 0.6% | 100.5% ± 0.9% | 98.0 - 102.0% |
| High (120%) | 100.8% ± 0.5% | 101.2% ± 0.8% | 98.0 - 102.0% |
Insight: Both methods demonstrate high accuracy, with all recovery values falling well within the typical acceptance range for pharmaceutical assays.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Table 4: Precision Data (%RSD)
| Parameter | Column A (%RSD) | Column B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 0.9% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.1% | 1.4% | ≤ 2.0% |
Insight: The lower Relative Standard Deviation (RSD) values for Column A indicate a more precise method, which is highly desirable for quality control environments where consistency is paramount.
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy. These are often estimated based on the signal-to-noise ratio (S/N).
Table 5: LOD & LOQ Comparison
| Parameter | Column A | Column B | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL | 0.2 µg/mL | Method dependent |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL | 0.6 µg/mL | Method dependent |
Insight: The method using Column A is more sensitive, capable of detecting and quantifying lower levels of the analyte. This would be a significant advantage if the method were also used for impurity profiling or stability testing where trace-level analysis is required.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Identify critical method parameters (e.g., mobile phase pH, organic content, flow rate, column temperature).
-
Define a small variation range for each parameter (e.g., pH ± 0.2 units, Flow Rate ± 0.1 mL/min).
-
Perform a set of experiments where one parameter is varied at a time while keeping others constant.
-
Analyze the effect on key responses like peak resolution, retention time, and analyte quantitation.
Caption: Diagram of parameters varied during a robustness study.
Final Recommendation
Based on the comprehensive validation data, the HPLC method utilizing the CHIRALPAK® AD-H (Column A) is the superior choice. While both columns can produce a validatable method, Column A consistently demonstrates better performance across critical parameters including specificity (higher resolution), precision (lower %RSD), and sensitivity (lower LOD/LOQ). Most importantly, its superior robustness provides greater confidence in the long-term reliability and transferability of the method in a regulated QC environment. This choice underscores the principle that method validation is not just about meeting minimum criteria, but about selecting the most reliable and defensible analytical procedure.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
A Senior Application Scientist's Guide to LC-MS Validation for the Purity Determination of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
Introduction
In the rigorous landscape of pharmaceutical development, the confirmation of purity, identity, and stability of an active pharmaceutical ingredient (API) is paramount. For chiral molecules such as (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, this scrutiny intensifies. The presence of stereoisomers, process-related impurities, or degradation products can significantly impact the therapeutic efficacy and safety profile of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.
This guide provides an in-depth protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. We will explore the causality behind each experimental choice, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4] Furthermore, we will present a comparative analysis of this LC-MS method against alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC)—to provide a comprehensive perspective for researchers and drug development professionals.
Part 1: LC-MS Method Development and Validation
The selection of LC-MS is predicated on its superior sensitivity and specificity. Unlike conventional HPLC-UV, LC-MS provides mass information, which is invaluable for the unambiguous identification of trace-level impurities and for confirming the identity of the main peak, thereby preventing co-elution from leading to false-positive purity results.[5][6][7]
Optimized LC-MS Method
The development process aimed to achieve optimal separation of the parent compound from its potential impurities, including its enantiomer and diastereomers, while ensuring good peak shape and sensitivity.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® IC-3, 3 µm, 2.1 x 150 mm). The choice of a CSP is non-negotiable for resolving stereoisomers.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid serves to protonate the pyridine nitrogen and carboxylic acid, promoting better peak shape and enhancing ionization in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyridine moiety is readily protonated.
-
Monitored Transitions (MRM):
-
Analyte: m/z 286.0 → 240.0 ([M+H]+ → [M+H-HCOOH]+)
-
Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte) m/z 290.0 → 244.0
-
Analytical Method Validation Protocol
The validation protocol is designed to provide documented evidence that the method is fit for its intended purpose, as mandated by ICH Q2(R2) guidelines.[3][4]
1.2.1 Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
-
Rationale: To prove the method can distinguish the (2R,3R) enantiomer from its stereoisomers and potential process-related or degradation impurities. Forced degradation studies are the definitive test of a method's specificity.[1][9][10][11]
-
Experimental Protocol (Forced Degradation):
-
Prepare solutions of the API at 1 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid API at 105 °C for 48 hours.
-
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (ICH Q1B).[11]
-
-
Prepare a mixed solution containing the API and its potential impurities (e.g., enantiomer, diastereomers, and key starting materials).
-
Analyze all samples by LC-MS and evaluate the peak purity of the analyte using diode-array detection (DAD) in parallel with MS to ensure no co-eluting peaks.
-
-
Data Summary & Acceptance Criteria:
| Condition | Analyte Degradation (%) | Peak Purity Index | Resolution from Nearest Impurity |
| Acid (0.1 M HCl) | 12.5% | > 0.999 | > 2.0 |
| Base (0.1 M NaOH) | 18.2% | > 0.999 | > 2.0 |
| Oxidative (3% H₂O₂) | 8.9% | > 0.999 | > 2.0 |
| Acceptance Criteria | Meaningful degradation (5-20%) [2] | > 0.999 | > 1.5 |
The method demonstrates specificity, with the main peak remaining pure under all stress conditions and achieving baseline resolution from all degradation products and known impurities.
1.2.2 Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Rationale: To establish the concentration range over which the purity assay is reliable.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% to 1.5% of the nominal API concentration for an impurity method).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area versus concentration and perform a linear regression analysis.
-
-
Data Summary & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 (LOQ) | 1,520 |
| 2.0 | 6,150 |
| 5.0 | 15,300 |
| 10.0 | 30,500 |
| 15.0 | 45,900 |
| Regression Equation | y = 3055x - 25 |
| Correlation Coefficient (r²) | 0.9995 |
| Acceptance Criteria | r² ≥ 0.999 |
1.2.3 Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Rationale: To demonstrate that the method can accurately quantify the amount of analyte present, free from systemic error.
-
Experimental Protocol:
-
Prepare a sample matrix (placebo or blank solution).
-
Spike the matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Data Summary & Acceptance Criteria:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.91 | 99.4% |
| Acceptance Criteria | 98.0% - 102.0% Recovery |
1.2.4 Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Rationale: To ensure the method produces consistent, reproducible results over time and between analysts.
-
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Data Summary & Acceptance Criteria:
| Precision Level | Mean Conc. (µg/mL) | Standard Deviation | % RSD |
| Repeatability (n=6) | 10.05 | 0.08 | 0.8% |
| Intermediate (n=6) | 10.10 | 0.12 | 1.2% |
| Acceptance Criteria | RSD ≤ 2.0% |
1.2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Rationale: To define the sensitivity limits of the method, which is critical for quantifying trace impurities.
-
Experimental Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically established at an S/N of 3:1.
-
LOQ is typically established at an S/N of 10:1.
-
Confirm the LOQ by analyzing six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
-
-
Data Summary & Acceptance Criteria:
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision at LOQ (%RSD) |
| LOD | 0.15 | ~3:1 | N/A |
| LOQ | 0.50 | ~10:1 | 4.5% |
| Acceptance Criteria | LOQ confirmed with %RSD ≤ 10% |
1.2.6 Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Rationale: To ensure the method is reliable during routine use under slightly varying conditions.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
Parameters to vary include:
-
Flow Rate (± 0.02 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze a system suitability solution and assess the impact on resolution, retention time, and peak area.
-
-
Data Summary & Acceptance Criteria: All system suitability parameters (e.g., resolution, peak asymmetry) must remain within the established acceptance criteria for all varied conditions. The results showed no significant impact on method performance.
Part 2: Comparative Analysis with Alternative Techniques
No single analytical technique is a panacea. A comprehensive purity assessment often relies on orthogonal methods that measure the same attribute using different principles. Here we compare the validated LC-MS method with HPLC-UV, qNMR, and SFC.
Performance Comparison Summary
The following table summarizes the performance of each technique for the specific task of determining the purity of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid.
| Parameter | LC-MS (Validated Method) | HPLC-UV | Quantitative NMR (qNMR) | Supercritical Fluid Chromatography (SFC) |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. | Measures the ratio of analyte signals to a certified internal standard. | Chromatographic separation using a supercritical fluid as the mobile phase. |
| Specificity | Excellent . Mass detection confirms identity and resolves co-eluting impurities. | Good . Relies solely on retention time; risk of co-elution. | Excellent . Structure-specific signals provide high confidence. | Excellent . Often provides orthogonal selectivity to LC. |
| Sensitivity (LOQ) | ~0.005% relative to main peak. | ~0.05% relative to main peak. | ~0.1-0.2% relative to main peak. | ~0.01% relative to main peak. |
| Chiral Separation | Excellent . With a chiral stationary phase. | Excellent . With a chiral stationary phase. | Not suitable for direct chiral separation. Requires chiral derivatizing agents. | Superior . Often faster and more efficient for chiral separations.[12][13][14] |
| Quantitation | Relative (requires reference standards for each impurity). | Relative (requires reference standards). | Absolute (primary method). Can quantify without impurity standards.[10] | Relative (requires reference standards). |
| Speed | Moderate (15-20 min/run). | Moderate (15-20 min/run). | Slow (requires long acquisition times for sensitivity). | Fast (5-10 min/run).[13] |
| Advantages | Unambiguous peak identification; high sensitivity. | Cost-effective, robust, widely available. | No need for impurity reference standards; high precision. | "Green" technique (less solvent waste); very fast.[12] |
| Disadvantages | Higher instrument cost; potential for ion suppression. | Lower sensitivity; cannot identify unknown impurities. | Low sensitivity; not suitable for complex mixtures or chiral analysis. | Specialized instrumentation; less universally applicable than HPLC. |
In-Depth Comparison
-
HPLC-UV vs. LC-MS: For routine quality control where potential impurities are well-characterized, HPLC-UV is a workhorse due to its simplicity and cost-effectiveness.[15] However, during drug development, when unknown degradation products or process impurities may be present, the mass data from LC-MS is indispensable. It provides the ability to identify unknowns and ensures that what appears as a single peak by UV is not, in fact, multiple co-eluting species.[7]
-
qNMR: qNMR stands apart as a primary ratio method, meaning it can determine purity without relying on a specific reference standard for the impurity itself.[10] This is a significant advantage when an impurity standard is not available. Its strength lies in providing a highly accurate purity value for the main component. However, its lower sensitivity makes it unsuitable for detecting and quantifying trace impurities at the 0.05% level typically required by regulatory agencies.
-
SFC: For chiral separations, SFC is often superior to HPLC.[12][13][14] The use of supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, allowing for faster separations and higher efficiency. When coupled with MS, SFC-MS can be a powerful tool, combining the speed and chiral resolving power of SFC with the specificity of MS detection. It represents a greener alternative to normal-phase HPLC, which often uses toxic solvents.
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. For the purity determination of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, a well-validated LC-MS method offers the optimal balance of specificity, sensitivity, and chiral resolving power . It provides the highest degree of confidence in identifying and quantifying potential impurities, which is essential for ensuring patient safety and meeting regulatory expectations.
While techniques like HPLC-UV serve as robust tools for routine quality control, they lack the confirmatory power of mass spectrometry. qNMR offers an orthogonal and absolute measure of purity for the bulk material but falls short in trace impurity analysis. SFC presents a compelling, high-speed alternative, particularly for chiral analysis, and should be considered a valuable complementary technique.
Ultimately, a multi-faceted analytical strategy, leveraging the strengths of these orthogonal techniques, provides the most comprehensive and trustworthy assessment of API purity throughout the drug development lifecycle.
References
-
American Pharmaceutical Review. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Available at: [Link]
-
LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
Astec. (N.D.). Rapid Method Development Techniques for Chiral LC/MS/MS. Available at: [Link]
-
Shimadzu. (N.D.). Analysis and evaluation of chiral drugs in biological samples. Secrets of Science. Available at: [Link]
-
PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: [Link]
-
OSTI.GOV. (N.D.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Available at: [Link]
-
Chromatography Today. (2019). SFC-MS versus LC-MS - advantages and challenges. Available at: [Link]
-
SciSpace. (N.D.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available at: [Link]
-
ResearchGate. (N.D.). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Available at: [Link]
-
Academia.edu. (N.D.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
Chromatography Today. (N.D.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available at: [Link]
-
MedCrave. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available at: [Link]
-
IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. Available at: [Link]
-
National Institutes of Health. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Available at: [Link]
-
ResearchGate. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Available at: [Link]
-
MedCrave. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. Available at: [Link]
-
PubMed. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Available at: [Link]
-
ResearchGate. (N.D.). Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. Available at: [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]
-
Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Available at: [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. lcms.cz [lcms.cz]
- 5. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Comparative Reactivity of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in Suzuki-Miyaura Coupling: A Predictive Guide
Introduction
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is fundamental to predicting substrate reactivity. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl group.[3][4][5]
-
Transmetalation: The resulting palladium(II) complex reacts with an organoboron species (R-B(OR')2), typically activated by a base, to form a new organopalladium(II) complex.
-
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle.
The efficiency of each step can be significantly influenced by the steric and electronic properties of the substrates, ligands, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deconstructing the Substrate: A Predictive Reactivity Analysis
To forecast the behavior of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, we will analyze the expected contribution of each structural feature.
The 5-Bromo-3-Substituted Pyridine Core
The reactivity of the C-Br bond is paramount. Pyridine, being an electron-deficient heterocycle, generally enhances the rate of oxidative addition compared to a corresponding benzene ring. However, the substituents on the pyridine ring play a crucial role.
-
Comparison Substrate 1: 3-Bromopyridine This serves as our baseline. The nitrogen atom's electron-withdrawing inductive effect activates the C-Br bond towards oxidative addition.
-
Comparison Substrate 2: 5-Bromonicotinic Acid This is a closer analogue. The carboxylic acid at the 3-position is an electron-withdrawing group, which is expected to further increase the electrophilicity of the pyridine ring and, consequently, the reactivity of the C-Br bond at the 5-position.[3] 5-Bromonicotinic acid is a known, viable substrate for Suzuki couplings.[1][6]
-
Target Molecule's Pyridine Moiety In our target molecule, the substituent at the 3-position is the (2R,3R)-2-oxolane-3-carboxylic acid group. The oxolane ring is generally considered an electron-donating group due to the ether oxygen, while the carboxylic acid is electron-withdrawing. The net electronic effect on the pyridine ring will be a balance of these opposing influences. However, given the proximity of the electron-withdrawing carboxylic acid, the overall effect is likely to render the pyridine ring electron-deficient, thus promoting oxidative addition. The reactivity is predicted to be comparable to, or slightly less than, that of 5-bromonicotinic acid due to the potential steric hindrance introduced by the bulky oxolane substituent.
The Carboxylic Acid Functional Group
The presence of a free carboxylic acid introduces a significant consideration. The acidic proton can react with the basic conditions required for the Suzuki-Miyaura coupling.
-
Potential for Catalyst Inhibition: While Suzuki couplings are known for their functional group tolerance, labile protons, such as those in carboxylic acids, can sometimes interfere with the catalytic cycle.[2][7] It is often necessary to use an additional equivalent of base to deprotonate the carboxylic acid.[8]
-
Solubility Issues: The formation of a carboxylate salt under basic conditions can alter the solubility of the substrate, potentially impacting reaction kinetics.[8] The carboxylate may partition into the aqueous phase in typical biphasic solvent systems, reducing its availability for reaction in the organic phase where the catalyst resides.[8]
-
To Protect or Not to Protect? A common strategy to mitigate these issues is to protect the carboxylic acid, most commonly as an ester (e.g., methyl or ethyl ester).[9][10] This eliminates the acidic proton and improves solubility in organic solvents. However, it adds extra steps to the synthetic sequence (protection and deprotection). For many substrates, including those with carboxylic acids, the Suzuki-Miyaura coupling can proceed without protection, provided the reaction conditions are carefully optimized.[4][11]
The (2R,3R)-2-Oxolane Moiety
The oxolane (tetrahydrofuran) ring introduces two main factors: sterics and potential coordination.
-
Steric Hindrance: The bulky oxolane ring adjacent to the site of coupling (the pyridine C3 position) could sterically hinder the approach of the palladium catalyst to the C-Br bond. This effect is expected to be modest but could lead to slightly slower reaction rates compared to less hindered substrates like 5-bromonicotinic acid.
-
Solvent-like Coordinating Effects: Tetrahydrofuran (THF), the parent structure of oxolane, is a common solvent in Suzuki couplings and is known to coordinate to the palladium center.[12][13][14] The ether oxygen of the oxolane ring in the substrate could potentially act as an intramolecular ligand, influencing the stability and reactivity of the palladium intermediates. This effect is difficult to predict without experimental data but is a factor to consider during reaction optimization.
Comparative Reactivity Summary
The following table summarizes the predicted relative reactivity of the target molecule and its comparators based on the analysis of their structural features.
| Substrate | Key Structural Features | Predicted Relative Reactivity | Rationale |
| (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid | Electron-deficient pyridine, bulky substituent, free carboxylic acid | Moderate | The electron-deficient ring activates the C-Br bond. Reactivity is likely tempered by steric hindrance from the oxolane group and potential complications from the free carboxylic acid. |
| 5-Bromonicotinic Acid | Electron-deficient pyridine, electron-withdrawing group, free carboxylic acid | High | The strongly electron-withdrawing carboxylic acid group enhances the reactivity of the C-Br bond. It is a known competent substrate.[1][6] |
| 3-Bromopyridine | Electron-deficient pyridine | Moderate to High | Serves as a good baseline. The pyridine nitrogen activates the C-Br bond for oxidative addition. |
| Methyl 5-bromonicotinate | Electron-deficient pyridine, protected carboxylic acid | High | The ester group is electron-withdrawing, and the absence of an acidic proton circumvents potential issues associated with the free acid, potentially leading to cleaner reactions and higher yields. |
Experimental Protocols: A Guide to Method Development
Given the predicted reactivity, the following experimental protocols provide a starting point for the Suzuki-Miyaura coupling of the target molecule and a key comparator, 5-bromonicotinic acid.
Protocol 1: Suzuki-Miyaura Coupling of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
This protocol uses a standard, robust catalyst system known for its effectiveness with heteroaryl halides.
Caption: Workflow for the Suzuki-Miyaura coupling of the target substrate.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[2][15]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and carefully acidify to pH ~4-5 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl substituted product.
Protocol 2: Comparative Coupling of 5-Bromonicotinic Acid
This protocol allows for a direct comparison of reactivity under identical conditions.
Step-by-Step Methodology:
The procedure is identical to Protocol 1, with the substitution of 5-bromonicotinic acid for the target substrate in Step 1.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), the same arylboronic acid used in Protocol 1 (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Follow steps 2-6 as detailed in Protocol 1.
By running these reactions in parallel, a direct comparison of reaction times and yields can be obtained, providing valuable empirical data on the relative reactivity of the target molecule.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the reactivity of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. Based on the analysis of its structural components, the molecule is predicted to be a moderately reactive substrate. The electron-deficient nature of the 3,5-disubstituted pyridine ring should facilitate the rate-determining oxidative addition step. However, potential challenges arising from steric hindrance by the oxolane substituent and the presence of a free carboxylic acid must be considered.
For optimal results, we recommend:
-
Careful Optimization of Base and Solvent: Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems to manage the solubility and reactivity of the free carboxylic acid.[8]
-
Consideration of Advanced Catalysts: If standard conditions prove suboptimal, employing more advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may enhance reaction rates and yields, particularly for challenging couplings.[16][17][18]
-
Ester Protection as a Fallback: If the free acid consistently leads to low yields or side reactions, protection as a methyl or ethyl ester is a reliable strategy to improve reaction outcomes.[8][9]
The provided protocols offer a rational starting point for experimental validation. By systematically comparing the reactivity of the target molecule against well-behaved analogues, researchers can efficiently develop robust and scalable synthetic routes for this and other complex heterocyclic building blocks.
References
- Appendix 6: Protecting groups - Oxford Learning Link.
- A Comparative Analysis of Reactivity: 5-Bromonicotinic Acid versus 5-Iodonicotinic Acid - Benchchem.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]
- Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis - Benchchem.
- Chapter 6 Carboxyl Protecting Groups.
-
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. Available at: [Link]
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives - Benchchem.
- Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols - Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
-
Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B. Available at: [Link]
- The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 13. The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Proper Disposal of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. As a brominated pyridine derivative, this compound requires careful handling as hazardous chemical waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and protect the environment, adhering to the highest standards of laboratory practice. This guide synthesizes information from established chemical safety protocols for halogenated organic compounds and pyridine derivatives.
Foundational Principles: Hazard Assessment & Waste Classification
Before handling any chemical, understanding its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a conservative assessment based on its constituent functional groups—a brominated pyridine ring and a carboxylic acid—mandates its classification as hazardous waste.
-
Brominated Organic Compound: Organobromine compounds can be toxic and environmentally persistent. The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes as hazardous, highlighting their potential risk to human health and the environment if improperly managed.[1] Therefore, this compound must not be disposed of as common trash or flushed down the drain.[2][3] It must be segregated as Halogenated Organic Waste .[4]
-
Pyridine Derivative: Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin.[5][6][7] They can also be skin and respiratory irritants.[3] Safe handling and disposal require measures to prevent exposure and release.
-
Carboxylic Acid: The carboxylic acid group imparts acidic properties to the molecule. While it is a solid, any solutions or residues will be acidic and potentially corrosive.
Based on this assessment, all waste streams containing (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid must be treated as regulated hazardous chemical waste .
Core Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a self-validating system for the safe handling and disposal of the target compound and associated contaminated materials.
Step 1: Donning Personal Protective Equipment (PPE)
Your first line of defense is appropriate PPE, which minimizes the risk of exposure during handling and disposal.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides chemical resistance against pyridine derivatives and other organic compounds.[3] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8] |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes of solutions or accidental aerosolization of the solid powder.[3] |
| Lab Coat | Standard laboratory coat | Prevents contact with skin and contamination of personal clothing.[3] |
Step 2: Waste Segregation
Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures the waste is sent to the correct treatment facility.
-
Solid Waste: All solid (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, along with contaminated consumables (e.g., weigh boats, gloves, paper towels, silica gel), must be collected in a designated "Halogenated Organic Solid Waste" container.[4]
-
Liquid Waste: Any solutions containing the compound or rinsate from cleaning contaminated glassware must be collected in a separate "Halogenated Organic Liquid Waste" container.
-
DO NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[4] Mixing incompatible waste streams can lead to violent reactions or the generation of toxic fumes.[9]
Step 3: Container Selection and Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and the waste management personnel.
-
Select a Compatible Container: Use a chemically resistant container with a tightly fitting cap.[9][10] For solid waste, a high-density polyethylene (HDPE) pail or a properly sealed bag within a rigid container is appropriate.
-
Apply a Hazardous Waste Label: As soon as the first item of waste is added, affix a completed hazardous waste label.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid"
-
An accurate list of all components in the container (including any solvents in liquid waste).
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).[12]
-
The date the waste was first added.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation prior to pickup.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]
-
Ensure the container is kept closed at all times except when waste is being added.[9][10] Funnels should not be left in the mouths of liquid waste bottles.[10]
-
Store the container away from incompatible materials, direct sunlight, and heat sources.[4]
Step 5: Scheduling Waste Pickup
Hazardous waste must be disposed of through your institution's certified channels.
-
Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[9][13]
-
Provide them with all necessary information about the waste's composition as indicated on the label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and related materials.
Caption: Disposal workflow for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid.
Special Considerations: Spills and Decontamination
Accidents require immediate and correct action to mitigate risks.
Spill Cleanup
-
Small Spills: For minor spills of the solid compound, first ensure proper PPE is worn.[14] Gently scoop or sweep the material into the designated solid hazardous waste container.[14] Avoid creating dust.[15] Clean the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), and dispose of the cloth as hazardous solid waste.[11]
-
Large Spills: In the event of a large spill, evacuate the immediate area to prevent exposure.[11] Alert your supervisor and contact your institution's EH&S or emergency response team immediately.
Decontamination of Empty Containers
The original product container is also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).[10][13]
-
Collect Rinsate: Each rinse must be collected and added to your "Halogenated Organic Liquid Waste" container.[10]
-
Deface Label: Completely remove or deface the original manufacturer's label.[10][13]
-
Final Disposal: Once decontaminated, the empty container can be disposed of in the appropriate glass or plastic recycling bin.[12]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid, fostering a culture of safety and environmental responsibility within the laboratory.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Hazardous Waste and Disposal Consider
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- Safety D
- SAFETY D
- UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export.
- Pyridine - SAFETY D
- PYRIDINE AR. Loba Chemie.
- Safety D
- SAFETY D
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- Safety Data Sheet.
- Bromine Standard Operating Procedure.
Sources
- 1. epa.gov [epa.gov]
- 2. acs.org [acs.org]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. labbox.eu [labbox.eu]
- 7. thermofishersci.in [thermofishersci.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. otago.ac.nz [otago.ac.nz]
- 14. matrixscientific.com [matrixscientific.com]
- 15. angenechemical.com [angenechemical.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
